3-(3-Chlorophenyl)-2'-cyanopropiophenone
Description
Contextualization within Propiophenone (B1677668) and Cyanoketone Chemistry
The backbone of the title compound is propiophenone, an aryl ketone consisting of a benzene (B151609) ring attached to a propanoyl group. Propiophenones are versatile intermediates in organic synthesis, often serving as precursors for pharmaceuticals and other complex organic molecules. The chemistry of propiophenones is well-established, with synthetic routes typically involving Friedel-Crafts acylation of an aromatic ring with propanoyl chloride. Modifications on the phenyl ring or the ethyl chain, as seen in 3-(3-Chlorophenyl)-2'-cyanopropiophenone, allow for the fine-tuning of the molecule's steric and electronic properties.
The inclusion of a cyano (–C≡N) group on the benzoyl portion of the molecule classifies it as a cyanoketone. The cyano group is a potent electron-withdrawing group and a versatile functional handle in synthetic chemistry. It is a key component in many bioactive molecules and approved drugs, where it can act as a hydrogen bond acceptor or a reactive center for further chemical transformations. nih.gov β-cyanoketones, which feature a cyano group at the beta position relative to the carbonyl, are particularly valuable intermediates in organic synthesis. rsc.org Numerous methods have been developed for their synthesis, including the conjugate addition of cyanide to α,β-unsaturated carbonyl compounds and nickel-catalyzed "cyano-borrowing" reactions. rsc.orgnih.gov The presence of both a ketone and a nitrile functionality in one molecule offers multiple reaction sites, making cyanoketones valuable scaffolds for building diverse molecular architectures. researchgate.net
Significance of Halogenated Organic Compounds in Modern Chemistry
The presence of a chlorine atom on the phenyl ring of this compound is of significant interest from a medicinal chemistry perspective. The strategic placement of halogen atoms is a widely used tactic in drug design to enhance the pharmacological profile of a molecule. Halogenation can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net
Chlorine, in particular, can alter the electronic nature of the aromatic ring and participate in halogen bonding—a specific, noncovalent interaction between the halogen atom and an electron-rich atom like oxygen or nitrogen. This interaction is increasingly recognized as a crucial factor in ligand-protein binding, contributing to the potency and selectivity of drug candidates. Furthermore, the introduction of halogens can block sites of metabolic degradation, thereby increasing the bioavailability and half-life of a drug. researchgate.net A vast number of halogen-containing compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties. nih.govnih.govresearchgate.net
Review of Related Compounds and Their Research Landscape
While this compound itself is not extensively studied, the research landscape of its structural analogs provides insight into its potential applications. The scientific literature contains numerous studies on compounds that share one or more of its key structural features.
Substituted Propiophenones: Research on β-arylpropiophenones has explored their photochemical properties, including Norrish Type II reactions and long-range hydrogen abstraction. researchgate.netacs.org Other studies have focused on synthesizing β-arylpropiophenone derivatives, such as oxime ethers, to investigate their potential as anti-inflammatory agents. researchgate.net Furthermore, β-acetamidoketones derived from a propiophenone scaffold have been designed as colchicine-like compounds with in vitro anticancer activity, targeting tubulin polymerization. mums.ac.ir
Chlorophenyl Derivatives: The 3-chlorophenyl moiety is a common feature in many biologically active compounds. For instance, 3'-Chloropropiophenone is used as a biochemical reagent and a starting material for the synthesis of other organic molecules. glpbio.comfishersci.ca Its physical and chemical properties are well-documented. nih.gov
Cyano-containing Aromatics: The 2-cyanophenyl (or 2-cyanobenzonitrile) motif is an important scaffold in medicinal chemistry. For example, 2-amino-3-cyanopyridine (B104079) derivatives are recognized for their diverse biological activities, including potential use as antiviral and anti-inflammatory agents. ijpsr.com Similarly, benzylidenemalononitrile (B1330407) derivatives, which contain a cyano group adjacent to an aromatic ring, have been investigated for their anticancer and antibacterial applications. nih.gov
The table below summarizes a selection of structurally related compounds and their primary research context.
| Compound Name | CAS Number | Molecular Formula | Research Context |
| 3'-Chloropropiophenone | 34841-35-5 | C₉H₉ClO | A biochemical reagent and synthetic intermediate. glpbio.comscbt.com |
| 3-Chloropropiophenone | 13101-19-0 | C₉H₉ClO | A β-chloro ketone used as a building block in chemical synthesis. researchgate.net |
| 3-(4-Chlorophenyl)-3-cyanopropanoic acid | 98923-51-4 | C₁₀H₈ClNO₂ | A chemical intermediate containing both chlorophenyl and cyano groups. nih.gov |
| Benzylidenemalononitrile | 2700-22-3 | C₁₀H₆N₂ | Parent compound for derivatives studied for anticancer and antibacterial properties. nih.gov |
| 2-Amino-3-cyanopyridine | 40475-43-8 | C₆H₅N₃ | A bioactive scaffold investigated for various pharmacological activities. ijpsr.com |
Research Gaps and Objectives for this compound
The primary research gap concerning this compound is the lack of published data on its synthesis, characterization, and potential biological activity. Despite the well-documented importance of its constituent fragments—the halogenated aromatic ring, the propiophenone core, and the cyanobenzoyl group—the specific combination of these in the title compound remains unexplored in academic literature.
This gap presents several clear research objectives:
Synthesis and Characterization: To develop and optimize a reliable synthetic route to this compound and to fully characterize the compound using modern spectroscopic and analytical techniques (e.g., NMR, IR, Mass Spectrometry, and X-ray crystallography).
Exploration of Chemical Reactivity: To investigate the reactivity of the molecule, leveraging the ketone and nitrile functional groups for the synthesis of novel, more complex derivatives and heterocyclic systems.
Biological Screening: To conduct preliminary in vitro screening of the compound and its derivatives for a range of biological activities, particularly in areas where its structural motifs are known to be relevant, such as oncology, infectious diseases, and inflammation.
Structure-Activity Relationship (SAR) Studies: Based on initial findings, to synthesize a library of analogs with systematic variations to the chlorophenyl and cyanophenyl rings to establish a preliminary understanding of the structure-activity relationships that govern any observed biological effects.
Investigating this molecule would bridge a gap in the chemical literature and could potentially lead to the discovery of new chemical scaffolds with valuable properties for medicinal chemistry and materials science.
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 898762-29-3 | chemicalbook.com |
| Molecular Formula | C₁₆H₁₂ClNO | chemicalbook.com |
| Molecular Weight | 269.73 g/mol | chemicalbook.com |
| Predicted Boiling Point | 452.1 ± 35.0 °C | chemicalbook.com |
| Predicted Density | 1.24 ± 0.1 g/cm³ | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)propanoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-14-6-3-4-12(10-14)8-9-16(19)15-7-2-1-5-13(15)11-18/h1-7,10H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJERNBTWZYRMSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)CCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644416 | |
| Record name | 2-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-29-3 | |
| Record name | 2-[3-(3-Chlorophenyl)propanoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 3 Chlorophenyl 2 Cyanopropiophenone
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(3-Chlorophenyl)-2'-cyanopropiophenone, the primary disconnection strategy involves breaking the carbon-carbon bond between the carbonyl group and the 2-cyanophenyl ring. This disconnection is based on the well-established Friedel-Crafts acylation reaction, a powerful method for forming aryl ketones.
This leads to two key synthons: an acyl cation derived from 3-(3-chlorophenyl)propanoic acid and a nucleophilic 2-cyanobenzonitrile. The corresponding real-world reagents would be 3-(3-chlorophenyl)propanoyl chloride and 2-cyanobenzonitrile.
Further disconnection of the 3-(3-chlorophenyl)propanoyl chloride precursor can be achieved by breaking the C-C bond between the second and third carbon atoms of the propane (B168953) chain. This suggests a synthesis starting from 3-chlorobenzyl chloride and a two-carbon nucleophile, such as a malonic ester, which can then be hydrolyzed and decarboxylated.
Design and Optimization of Synthetic Routes
Based on the retrosynthetic analysis, a plausible synthetic route can be designed. The optimization of this route would involve careful selection of reagents, catalysts, and reaction conditions to maximize yield and purity while minimizing side reactions.
The synthesis of the key precursor, 3-(3-chlorophenyl)propanoic acid, can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with diethyl malonate in the presence of a base like sodium ethoxide. The resulting diester can then be hydrolyzed and subsequently decarboxylated upon heating to yield the desired carboxylic acid.
Another potential route to 3-(3-chlorophenyl)propanoic acid is through the Heck reaction, coupling 3-chloro-1-iodobenzene with acrylic acid, followed by reduction of the double bond.
Once 3-(3-chlorophenyl)propanoic acid is obtained, it needs to be converted to its more reactive acyl chloride derivative. This functional group interconversion is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
| Precursor Synthesis Step | Reagents and Conditions | Product |
| Malonic Ester Synthesis | 3-chlorobenzyl chloride, diethyl malonate, sodium ethoxide | Diethyl 2-(3-chlorobenzyl)malonate |
| Hydrolysis and Decarboxylation | Aqueous acid or base, heat | 3-(3-chlorophenyl)propanoic acid |
| Acyl Chloride Formation | 3-(3-chlorophenyl)propanoic acid, thionyl chloride | 3-(3-chlorophenyl)propanoyl chloride |
The central carbon-carbon bond formation in the synthesis of this compound is achieved via a Friedel-Crafts acylation reaction. This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring of 2-cyanobenzonitrile. Due to the electron-withdrawing nature of the nitrile group, the 2-cyanobenzonitrile ring is deactivated towards electrophilic substitution. Therefore, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to facilitate the reaction.
The acylation is expected to occur at the position ortho to the nitrile group, directed by the cyano group's ability to stabilize the intermediate sigma complex through resonance.
| Reaction Step | Reactants | Catalyst | Product |
| Friedel-Crafts Acylation | 3-(3-chlorophenyl)propanoyl chloride, 2-cyanobenzonitrile | Aluminum chloride (AlCl₃) | This compound |
In the proposed synthetic route, the nitrile and ketone moieties are introduced through the strategic selection of starting materials and the key bond-forming reaction. The nitrile group is present in the starting material, 2-cyanobenzonitrile. The ketone functionality is formed during the Friedel-Crafts acylation step, where the acyl chloride reacts with the activated aromatic ring to form the propiophenone (B1677668) structure.
Mechanistic Investigations of Reaction Pathways
The key reaction in this synthesis is the Friedel-Crafts acylation. The mechanism proceeds through several steps:
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the 3-(3-chlorophenyl)propanoyl chloride, making it a better leaving group. This facilitates the departure of the chloride ion and the formation of a resonance-stabilized acylium ion.
Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the electron-rich π-system of the 2-cyanobenzonitrile ring. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.
Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and yields the final product, this compound. The AlCl₃ catalyst is regenerated in this step.
The regioselectivity of the acylation, favoring the position ortho to the nitrile group, is a critical aspect of this mechanism. While the nitrile group is deactivating, its ability to participate in resonance stabilization of the sigma complex at the ortho position makes this the favored site of attack.
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry approaches could be considered:
Catalyst Selection: While AlCl₃ is a traditional and effective catalyst for Friedel-Crafts acylation, it is often used in stoichiometric amounts and generates significant waste. Alternative, more environmentally benign catalysts could be explored, such as solid acid catalysts (e.g., zeolites) or reusable Lewis acids.
Solvent Choice: The use of hazardous and volatile organic solvents should be minimized. Exploring solvent-free reaction conditions or the use of greener solvents, such as ionic liquids or supercritical fluids, could significantly reduce the environmental footprint of the synthesis.
Energy Efficiency: Employing microwave-assisted synthesis or other energy-efficient heating methods can reduce reaction times and energy consumption compared to conventional heating.
| Green Chemistry Principle | Application in Synthesis |
| Use of Catalysis | Exploring reusable solid acid catalysts instead of stoichiometric AlCl₃. |
| Safer Solvents | Investigating solvent-free conditions or the use of ionic liquids. |
| Atom Economy | Optimizing reaction conditions to minimize byproduct formation. |
| Energy Efficiency | Utilizing microwave-assisted heating to reduce reaction times and energy use. |
Based on the current search, no specific methods for the stereoselective synthesis of enantiomers or diastereomers of this compound have been reported in the available scientific literature. While stereoselective syntheses have been developed for other compounds containing a 3-chlorophenyl group or a propiophenone-like structure, this particular molecule has not been the subject of such studies.
Therefore, the section on Stereoselective Synthesis of Enantiomers/Diastereomers cannot be completed at this time. Further research would be required to develop and report on methods for the chiral synthesis of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 3 Chlorophenyl 2 Cyanopropiophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic compounds. A detailed analysis of one-dimensional (¹H, ¹³C) and two-dimensional NMR spectra would provide definitive evidence for the structure of 3-(3-Chlorophenyl)-2'-cyanopropiophenone.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons in its three key structural regions: the 2'-cyanobenzoyl ring, the 3-chlorophenyl ring, and the ethylene (B1197577) bridge connecting them.
Aromatic Region (7.0–8.2 ppm): This region would contain signals for the eight protons on the two phenyl rings.
The four protons of the 2'-cyanobenzoyl moiety are anticipated to produce a complex series of multiplets due to the ortho- and meta-couplings. The electron-withdrawing effects of the adjacent carbonyl and cyano groups would shift these protons significantly downfield, likely into the 7.7–8.2 ppm range.
The four protons on the 3-chlorophenyl ring would also form a complex pattern. These signals are expected to appear slightly more upfield than those of the other ring, generally between 7.2 and 7.6 ppm.
Aliphatic Region (3.0–3.8 ppm): The spectrum would feature two triplets corresponding to the -CH₂-CH₂- (ethylene) bridge.
The protons on the carbon adjacent to the carbonyl group (C2) would be deshielded, producing a triplet around 3.5 ppm.
The protons on the carbon adjacent to the 3-chlorophenyl ring (C3) would also form a triplet, expected around 3.2 ppm. The coupling between these two methylene (B1212753) groups would result in the characteristic triplet splitting pattern for each.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides the predicted chemical shifts (δ) in parts per million (ppm), the expected multiplicity of the signals (s = singlet, t = triplet, m = multiplet), the coupling constants (J) in Hertz, and the number of protons for each signal.
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| Aromatic H (2'-cyanobenzoyl) | 7.7 - 8.2 | m | - | 4H |
| Aromatic H (3-chlorophenyl) | 7.2 - 7.6 | m | - | 4H |
| -CO-CH ₂- | ~3.5 | t | ~7.5 | 2H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule, offering complementary data to the ¹H NMR spectrum. Key predicted signals include:
Carbonyl Carbon: A single, sharp signal in the far downfield region, characteristic of a ketone, is expected around 197 ppm. libretexts.orglibretexts.org
Aromatic Carbons: The twelve aromatic carbons from the two rings would produce a series of signals between 125 and 145 ppm. The carbon atoms directly bonded to the chlorine atom, the cyano group, the carbonyl group, and the ethylene bridge would appear as quaternary signals with lower intensity. libretexts.org
Cyano Carbon: The carbon of the nitrile group (-C≡N) is expected to have a characteristic chemical shift in the range of 115–118 ppm.
Aliphatic Carbons: Two distinct signals would correspond to the ethylene bridge carbons. The carbon atom adjacent to the carbonyl group (C2) is predicted to be around 38 ppm, while the carbon next to the chlorophenyl ring (C3) would appear around 33 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table displays the predicted chemical shifts (δ) in parts per million (ppm) for the key carbon atoms in the molecule.
| Carbon Atom | Predicted δ (ppm) |
|---|---|
| Carbonyl (C=O) | ~197 |
| Aromatic (C-CN) | ~115 |
| Aromatic (C-CO) | ~138 |
| Aromatic (C-Cl) | ~135 |
| Aromatic (CH) | 125 - 134 |
| Cyano (-C≡N) | ~117 |
| Aliphatic (-C H₂-CO) | ~38 |
Two-Dimensional NMR Techniques
To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be employed. mdpi.com
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. A clear cross-peak between the two triplets of the ethylene bridge protons would confirm their connectivity. It would also help delineate the coupling patterns within each of the aromatic rings. westmont.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would be instrumental in assigning the specific ¹³C signals for each protonated aromatic carbon and the two aliphatic -CH₂- groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. Key expected correlations include the signal from the C2 methylene protons to the carbonyl carbon and the C3 carbon, and correlations from aromatic protons to the carbonyl and cyano carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation.
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments
The IR and Raman spectra of this compound would be characterized by several strong and distinct absorption bands corresponding to its key functional groups.
Table 3: Predicted Key Vibrational Frequencies This interactive table lists the principal functional groups and their expected vibrational frequencies in wavenumbers (cm⁻¹), along with the typical intensity of the band in an IR spectrum.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | IR Intensity |
|---|---|---|---|
| Cyano (-C≡N) | Stretch | 2220 - 2240 | Medium, Sharp |
| Carbonyl (C=O) | Stretch | 1685 - 1700 | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
The carbonyl (C=O) stretching vibration is expected to produce a very strong and sharp band around 1690 cm⁻¹. The cyano group (C≡N) stretch would appear as a sharp, medium-intensity band near 2230 cm⁻¹. The spectra would also contain multiple bands in the 1450–1600 cm⁻¹ region corresponding to the aromatic C=C bond stretching, as well as C-H stretching bands above 3000 cm⁻¹ for the aromatic rings and below 3000 cm⁻¹ for the ethylene bridge. A strong band in the fingerprint region (600–800 cm⁻¹) would be indicative of the C-Cl stretching vibration. researchgate.net
Conformational Insights from Vibrational Spectra
The molecule possesses several single bonds, allowing for rotational freedom that can result in different stable conformations (rotamers). nih.goviu.edu.sa These conformers may have subtle differences in their vibrational energies.
Computational modeling, such as Density Functional Theory (DFT), is often paired with experimental IR and Raman spectroscopy to explore the conformational landscape. mdpi.com By calculating the theoretical vibrational spectra for different low-energy conformers, a comparison with the experimental data can be made. This comparison can help determine the dominant conformation of the molecule in the solid state or in solution and can explain features such as peak broadening or the presence of minor shoulder peaks, which may arise from a mixture of conformers.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. lcms.czscispace.com For this compound (Molecular Formula: C₁₆H₁₂ClNO), the theoretical exact mass of its protonated ion [M+H]⁺ can be calculated and compared against the experimentally observed value. Techniques like Orbitrap mass spectrometry deliver exceptional mass resolution, enabling confident discrimination between compounds with the same nominal mass but different elemental compositions. lcms.cz The high mass accuracy, typically below 5 ppm, allows for the unambiguous confirmation of the chemical formula. mdpi.com
Table 1: HRMS Data for the Protonated Molecule of this compound
| Parameter | Value |
| Molecular Formula | C₁₆H₁₂ClNO |
| Adduct | [M+H]⁺ |
| Theoretical Exact Mass | 270.0656 Da |
| Observed Mass (Hypothetical) | 270.0653 Da |
| Mass Accuracy (Hypothetical) | < 2 ppm |
Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of a selected precursor ion, providing valuable structural insights. researchgate.net The fragmentation pattern of the protonated this compound ion ([M+H]⁺ at m/z 270.07) can be predicted based on established fragmentation mechanisms for ketones, nitriles, and chlorinated aromatic compounds. wvu.edunih.govnih.gov
The primary fragmentation pathways would likely involve cleavages alpha to the carbonyl group, which are characteristic of ketones. This could lead to the formation of key fragment ions corresponding to the cyanobenzoyl cation and the 3-chlorophenylethyl cation. Subsequent fragmentation could involve the loss of small neutral molecules like CO or HCN. uni-halle.de Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the different functional groups. nih.gov
Table 2: Proposed Key Fragment Ions in the ESI-MS/MS Spectrum of this compound
| m/z (Proposed) | Ion Formula (Proposed) | Description of Loss/Fragment |
| 270.07 | [C₁₆H₁₃ClNO]⁺ | Protonated molecular ion [M+H]⁺ |
| 139.04 | [C₈H₈Cl]⁺ | Cleavage yielding the 1-(3-chlorophenyl)ethyl cation |
| 130.03 | [C₈H₄NO]⁺ | Cleavage yielding the 2-cyanobenzoyl cation |
| 125.02 | [C₇H₄Cl]⁺ | Chlorotropylium ion, from fragmentation of the chlorophenyl moiety |
| 102.03 | [C₇H₄N]⁺ | Phenylnitrile cation, potentially from loss of CO from the cyanobenzoyl fragment |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent chromophores: the chlorophenyl ring, the cyanophenyl ring, and the carbonyl group. mdpi.com
The primary absorptions are anticipated to arise from π→π* transitions within the aromatic rings and the conjugated system, typically appearing as intense bands in the near-UV region. researchgate.net Additionally, a less intense n→π* transition associated with the non-bonding electrons of the carbonyl oxygen is expected at a longer wavelength. science-softcon.de The exact position (λmax) and intensity of these bands can be influenced by the solvent polarity.
Table 3: Expected UV-Vis Absorption Bands for this compound
| Transition Type | Chromophore | Expected Wavelength Range (λmax) |
| π→π | Aromatic Rings (Chlorophenyl, Cyanophenyl) | ~240-280 nm |
| n→π | Carbonyl Group (C=O) | ~300-330 nm |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A single-crystal X-ray diffraction study of this compound would yield a wealth of structural information, including the crystal system, space group, and unit cell dimensions. researchgate.net
This technique provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing the molecule's preferred conformation in the solid state. nih.gov Furthermore, analysis of the crystal packing can identify and characterize intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds and π-π stacking, which govern the supramolecular architecture. uky.edunih.gov While specific data for the title compound is not publicly available, Table 4 provides an example of the crystallographic data that would be obtained from such an analysis.
Table 4: Illustrative Crystallographic Data Obtainable from X-ray Diffraction
| Parameter | Example Data Type |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Åα = 90°, β = Y°, γ = 90° |
| Volume (V) | XYZ ų |
| Molecules per Unit Cell (Z) | 4 |
| Key Bond Lengths | C=O, C-Cl, C≡N |
| Key Bond Angles | C-CO-C |
| Intermolecular Interactions | π-π stacking, C-H···O contacts |
Computational Chemistry and Theoretical Investigations of 3 3 Chlorophenyl 2 Cyanopropiophenone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are routinely used to determine molecular geometries, vibrational frequencies, and electronic properties for systems containing hundreds of atoms. scienceopen.com
The first step in most computational studies is to find the molecule's most stable three-dimensional arrangement of atoms, known as the equilibrium structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For 3-(3-Chlorophenyl)-2'-cyanopropiophenone, this process would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the electronic Schrödinger equation. nih.gov The optimization algorithm adjusts bond lengths, bond angles, and dihedral angles until a true energy minimum on the potential energy surface is located, which is confirmed by the absence of any imaginary frequencies in a subsequent vibrational frequency calculation. nih.gov
The resulting optimized structure provides precise data on the molecule's geometry. For instance, the planarity of the phenyl rings, the orientation of the cyano and chloro substituents, and the conformation of the propiophenone (B1677668) backbone would be determined. These theoretical structural parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. scispace.com
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths | C=O | ~1.22 Å |
| C-Cl | ~1.75 Å | |
| C≡N | ~1.16 Å | |
| C-C (Aromatic) | ~1.40 Å | |
| Bond Angles | C-CO-C | ~118° |
| Cl-C-C (Aromatic) | ~120° | |
| C-C≡N | ~179° | |
| Dihedral Angle | Phenyl-CO-Phenyl | Varies with conformation |
Understanding the electronic structure of a molecule is key to predicting its reactivity and properties. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. materialsciencejournal.org A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. mdpi.comnih.gov Conversely, a large gap indicates high stability and lower reactivity. mdpi.com For this compound, the electron-withdrawing nature of the chloro and cyano groups would significantly influence the energies of these frontier orbitals.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom in the molecule. nih.gov This helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. A Molecular Electrostatic Potential (MEP) map visually represents this charge distribution, using colors to show electron-rich (red/yellow) and electron-poor (blue) regions, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov
Table 2: Illustrative Electronic Properties of this compound Note: These values are hypothetical and serve to illustrate the output of a DFT calculation.
| Property | Calculated Value (eV) | Significance |
| HOMO Energy | -6.8 eV | Electron-donating capability |
| LUMO Energy | -2.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.3 eV | Chemical reactivity and stability |
DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental spectra for validation. researchgate.net Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), predicting the absorption wavelengths (λmax) and oscillator strengths corresponding to electronic transitions, often the HOMO→LUMO transition. materialsciencejournal.orgnih.gov
Vibrational spectra, such as Infrared (IR) and Raman, can also be simulated. researchgate.net After geometry optimization, a frequency calculation yields the vibrational modes of the molecule. The calculated frequencies and intensities can be compared with experimental FT-IR and FT-Raman spectra, helping to assign specific peaks to the stretching, bending, or wagging of particular functional groups, such as the C=O, C≡N, and C-Cl bonds. nih.gov Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared to experimental ¹H and ¹³C NMR data to confirm the molecular structure. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
While DFT calculations are excellent for static, minimum-energy structures, molecules are dynamic entities that exist in a variety of conformations in solution. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting atoms, MD simulations can model the conformational landscape and flexibility of this compound in a solvent environment, such as water. nih.gov
An MD simulation can reveal the accessible conformations of the molecule, the rotational barriers around single bonds (e.g., between the phenyl rings and the carbonyl group), and the stability of different conformers. This provides a more realistic picture of the molecule's behavior in a biological or chemical system. mdpi.com Analysis of the simulation trajectory can identify the most populated conformational clusters and the transitions between them, offering insights that are crucial for understanding how the molecule might interact with a receptor or enzyme. nih.gov
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. chemrxiv.orgresearchgate.net These descriptors can be calculated from the outputs of DFT computations, particularly from the HOMO and LUMO energies. nih.gov They are valuable for building structure-activity relationship (SAR) models. researchgate.net
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -E(HOMO).
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -E(LUMO).
Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): Resistance to change in electron distribution. Calculated as η = (I - A) / 2. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). researchgate.net
For this compound, these descriptors would quantify its tendency to participate in electrophilic or nucleophilic reactions, providing a theoretical basis for understanding its chemical behavior. researchgate.net
Molecular Docking Studies for Potential Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing potential biological targets. nih.gov
A docking study of this compound would involve:
Preparation: Obtaining the 3D structure of a potential protein target from a database like the Protein Data Bank (PDB) and preparing it by adding hydrogens and removing water molecules. The 3D structure of the ligand (this compound) would be generated and optimized using methods like DFT.
Simulation: Using a docking program (e.g., AutoDock Vina), the ligand is placed in the binding site of the protein. The program then explores various conformations and orientations of the ligand, scoring each one based on a scoring function that estimates the binding affinity (often in kcal/mol). nih.gov
Analysis: The results are analyzed to identify the best binding poses. The pose with the lowest binding energy is typically considered the most favorable. researchgate.net The analysis also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. researchgate.net These studies could suggest potential mechanisms of action by identifying which proteins the compound is likely to interact with.
Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target Note: This table is purely illustrative to demonstrate the typical output of a molecular docking study.
| Parameter | Result |
| Protein Target | Example Kinase (e.g., EGFR) |
| Binding Affinity | -8.5 kcal/mol |
| Interacting Residues | Met793, Leu718, Val726, Ala743 |
| Types of Interactions | Hydrophobic interactions with the chlorophenyl ring. π-π stacking with a phenylalanine residue. Potential hydrogen bond involving the carbonyl oxygen. |
Reactivity and Chemical Transformations of 3 3 Chlorophenyl 2 Cyanopropiophenone
Investigation of Functional Group Transformations
The specific arrangement of functional groups in 3-(3-Chlorophenyl)-2'-cyanopropiophenone allows for selective reactions targeting the ketone, nitrile, or chlorophenyl portions of the molecule.
The carbonyl group of the propiophenone (B1677668) is a primary site for nucleophilic attack. Its reactivity is influenced by the steric hindrance from the adjacent phenyl and ethyl groups and the electronic effects of the substituents.
Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions or with specific reagents, cleavage can occur. The Baeyer-Villiger oxidation, for instance, could convert the propiophenone into an ester, though this reaction is more efficient with peroxy acids and is sensitive to the electronic nature of the adjacent groups.
Reduction: The ketone can be readily reduced to a secondary alcohol, 3-(3-chlorophenyl)-1-(2-cyanophenyl)propan-1-ol. This transformation can be achieved using various reducing agents. Metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective. Catalytic hydrogenation over metal catalysts like palladium, platinum, or nickel can also be employed, though conditions must be controlled to avoid reduction of the nitrile group. libretexts.org
Nucleophilic Additions: The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as 1,2-addition, changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com Grignard reagents (R-MgX), for example, would add to the carbonyl to form a tertiary alcohol after acidic workup. Similarly, the addition of cyanide (e.g., from HCN or NaCN) would yield a cyanohydrin. masterorganicchemistry.com
Table 1: Selected Nucleophilic Addition and Reduction Reactions of the Ketone Moiety This table is interactive. Click on the headers to sort.
| Reaction Type | Reagent(s) | Expected Product |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |
| Reduction | H₂ / Pd, Pt, or Ni | Secondary Alcohol |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary Alcohol |
| Cyanohydrin Formation | NaCN, H⁺ | Cyanohydrin |
The cyano group (-C≡N) is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic additions at its electrophilic carbon atom. fiveable.meopenstax.org
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (2-carboxypropiophenone derivative) or an amide intermediate. libretexts.orglibretexts.org This reaction can be catalyzed by either acid or base. openstax.orgwikipedia.org In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon, which is then attacked by water. libretexts.org In base-catalyzed hydrolysis, the strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. openstax.orglibretexts.org
Reduction: The nitrile group can be reduced to a primary amine (2-(aminomethyl)propiophenone derivative). Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂ with a metal catalyst like Raney Nickel or Palladium). openstax.orglibretexts.orglibretexts.orgresearchgate.netcommonorganicchemistry.comyoutube.com The reduction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the nitrile carbon. openstax.orglibretexts.org Catalytic hydrogenation can sometimes lead to secondary and tertiary amine byproducts, an issue that can often be suppressed by the addition of ammonia. commonorganicchemistry.com
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon. The initial product is an imine anion salt, which upon hydrolysis yields a ketone. openstax.orglibretexts.orgwikipedia.org This reaction provides a route to synthesize more complex ketone structures.
Table 2: Common Transformations of the Nitrile Group This table is interactive. Click on the headers to sort.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid |
| Base-Catalyzed Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt |
| Reduction | LiAlH₄, then H₂O | Primary Amine |
| Reduction | H₂, Raney Ni | Primary Amine |
The chlorine atom on the phenyl ring is characteristic of an aryl halide. While less reactive than aryl bromides or iodides, it can participate in several important transformations, typically requiring metal catalysis.
Halogen Exchange: The replacement of the chlorine atom with another halogen, such as iodine or bromine (an aromatic Finkelstein reaction), is challenging but can be accomplished using metal-based catalysts. nih.gov Nickel complexes have been shown to be effective in promoting this transformation, which can be valuable for increasing the reactivity of the molecule in subsequent cross-coupling reactions. nih.govfrontiersin.org
Coupling Reactions: The carbon-chlorine bond can be functionalized through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Examples include:
Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst to form a new C-C bond.
Heck Coupling: Reaction with an alkene under palladium catalysis to form a substituted alkene.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to form a C-C bond. The lower reactivity of the C-Cl bond often necessitates the use of specialized, electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step in the catalytic cycle.
Role as a Synthon in Complex Molecule Synthesis
The bifunctional nature of this compound makes it a valuable synthon, particularly for the construction of heterocyclic compounds. Molecules containing the 2-acylbenzonitrile framework are known starting materials for developing efficient cascade reactions. researchgate.net These reactions can lead to highly functionalized and valuable heterocyclic systems such as isoindolinones. researchgate.net
For example, this compound could react with a nucleophile in a tandem process. The reaction could initiate with a nucleophilic attack on the ketone's carbonyl group, followed by an intramolecular cyclization where the newly introduced functionality attacks the nitrile carbon. This strategy provides a direct route to complex, polycyclic structures that are often found in biologically active molecules and pharmaceuticals. researchgate.net The specific nature of the nucleophile and the reaction conditions would determine the final heterocyclic scaffold produced.
Acid-Base Properties and Their Influence on Reactivity
The acid-base characteristics of this compound are primarily associated with the α-hydrogens of the ketone and the lone pair of electrons on the nitrile nitrogen.
Acidity of α-Hydrogens: The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) are significantly more acidic than typical alkyl hydrogens. libretexts.orgpressbooks.pub The pKa for α-hydrogens in ketones is generally in the range of 19-21. libretexts.orglibretexts.org This increased acidity is due to the resonance stabilization of the resulting conjugate base, the enolate ion. ucalgary.caucalgary.ca The negative charge on the enolate is delocalized between the α-carbon and the electronegative oxygen atom of the carbonyl group. libretexts.orgpressbooks.pub The formation of this enolate is crucial as it acts as a potent carbon nucleophile, enabling reactions such as alkylations, aldol (B89426) condensations, and halogenations at the α-position. libretexts.org
Basicity of the Nitrile Group: The lone pair of electrons on the nitrogen atom of the nitrile group resides in an sp-hybridized orbital. libretexts.orglibretexts.orgqorganica.com Due to the high s-character of this orbital, the electrons are held closely to the nitrogen nucleus, making them much less available for protonation. libretexts.orgqorganica.com Consequently, nitriles are very weak bases; the pKa of protonated benzonitrile (B105546) is approximately -10. qorganica.commasterorganicchemistry.com This low basicity means that the nitrile group is unlikely to be protonated under conditions where other functional groups, such as the ketone, might be activated by acid catalysis. This differential reactivity can be exploited in synthetic planning.
Table 3: Approximate pKa Values of α-Hydrogens in Various Carbonyl Compounds This table is interactive. Click on the headers to sort.
| Compound Type | Approximate pKa | Reason for Acidity |
|---|---|---|
| Alkane | ~50 | No stabilizing group |
| Ester | ~25 | Resonance donation from alkoxy group destabilizes enolate ucalgary.ca |
| Ketone | ~19-21 | Resonance stabilization of enolate ion libretexts.org |
| Aldehyde | ~16-18 | Less electron-donating effect compared to ketones, stabilizing the enolate ucalgary.ca |
Radical Reactions and Mechanistic Pathways
The functional groups within this compound can also participate in reactions proceeding through radical intermediates, often initiated by light or radical initiators.
Photochemical Reactions: Substituted propiophenones are known to undergo photochemical reactions upon UV irradiation. cdnsciencepub.comacs.org These can include Norrish Type I cleavage, where the bond between the carbonyl carbon and the α-carbon breaks to form two radical fragments, or Norrish Type II reactions, involving intramolecular hydrogen abstraction if a suitably positioned γ-hydrogen is available. The excited triplet state of the ketone can also abstract hydrogen atoms from the solvent or other molecules. bohrium.com
Radical Cyclization: The molecule is a potential candidate for intramolecular radical cyclization, a powerful method for forming cyclic compounds. wikipedia.org A radical could be generated at one position in the molecule, which then adds to an unsaturated group elsewhere. For instance, a radical generated on the ethyl chain could potentially add to the nitrile group or the chlorophenyl ring. wikipedia.org While attack on a nitrile by a radical is possible, radical cyclization onto an aromatic ring is a well-established process. rsc.org The specific pathway and feasibility would depend on the method of radical generation and the geometric constraints of the molecule. For example, radical reactions involving aryl halides can be initiated to form an aryl radical, which could then trigger subsequent intramolecular events. nih.govresearchgate.net
Pre Clinical Biological Activity Research of 3 3 Chlorophenyl 2 Cyanopropiophenone Analogs
In Vitro Biological Evaluation Studies
In vitro studies are fundamental in the initial stages of drug discovery, providing insights into the biological activity of compounds at a cellular and molecular level. For analogs of 3-(3-Chlorophenyl)-2'-cyanopropiophenone, these investigations have primarily focused on their effects on key enzymes, cancer cell proliferation, and cell signaling pathways.
Chalcone (B49325) derivatives have been investigated for their ability to inhibit various enzymes implicated in disease processes. While specific data on this compound is not available, studies on analogous structures provide valuable insights.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are significant targets in cancer therapy. researchgate.net Similarly, cyclooxygenases (COXs) and lipoxygenases (LOXs) are key enzymes in the inflammatory pathway. journaljabb.com Research has shown that certain chalcone derivatives can effectively inhibit these enzymes. For instance, some chalcone-based compounds have been identified as inhibitors of histone deacetylases, suggesting a potential avenue for their anticancer effects. researchgate.net
Furthermore, various synthetic chalcones have been evaluated for their inhibitory activity against COX and LOX enzymes, indicating their potential as anti-inflammatory agents. The presence of different substituents on the aromatic rings of the chalcone scaffold significantly influences their inhibitory potency.
A significant body of research has focused on the antiproliferative and pro-apoptotic effects of chalcone analogs in various cancer cell lines. These assays are crucial for determining the potential of these compounds as anticancer agents.
Studies have demonstrated that chalcones substituted with electron-withdrawing groups, such as chloro and cyano moieties, often exhibit potent antiproliferative activity. nih.govresearchgate.net For example, a series of chalcones was evaluated against a panel of human cancer cell lines, with some compounds showing significant growth inhibition. nih.gov The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.
In addition to inhibiting cell proliferation, many chalcone analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells. researchgate.netnih.govfrontiersin.orgnih.govmdpi.com The induction of apoptosis is a key mechanism for many effective anticancer drugs. The apoptotic process can be initiated through various cellular pathways, and studies on chalcones have indicated their ability to modulate these pathways. nih.gov For instance, some chalcone derivatives have been found to induce apoptosis in human breast cancer cells. nih.gov The pro-apoptotic effects are often characterized by morphological changes in the cells and the activation of specific proteins involved in the apoptotic cascade. nih.gov
Table 1: Antiproliferative Activity of Selected Chalcone Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Chalcone 11 (2-Fluorophenyl derivative) | MCF-7 (Breast Cancer) | 13.2 ± 3.5 | nih.gov |
| Chalcone 11 (2-Fluorophenyl derivative) | MDA-MB-231 (Breast Cancer) | 34.7 ± 5.2 | nih.gov |
| Chalcone 9 (3-Chlorophenyl derivative) | MCF-7 (Breast Cancer) | 34.2 ± 6.4 | nih.gov |
| Chalcone 205 | MCF-7 (Breast Cancer) | 11.76 ± 4.87 | acs.org |
| Chalcone 205 | MDA-MB-231 (Breast Cancer) | 5.52 ± 4.26 | acs.org |
The biological effects of chalcone analogs are often mediated by their interaction with specific cellular receptors and the subsequent modulation of signaling pathways. nih.gov Receptor binding assays are employed to determine the affinity of these compounds for their molecular targets. nih.gov
Chalcones have been shown to interact with a variety of receptors, including the epidermal growth factor receptor (EGFR), which is often overexpressed in cancer cells. nih.govresearchgate.net The binding of chalcone analogs to such receptors can disrupt downstream signaling pathways that are critical for cancer cell survival and proliferation. nih.gov For instance, some chalcone derivatives have demonstrated the ability to inhibit EGFR tyrosine kinase activity. nih.gov
Furthermore, studies have revealed that chalcones can modulate various cancer-related signaling pathways, such as the NF-κB and JNK pathways. nih.govrsc.org The modulation of these pathways can lead to a variety of cellular responses, including cell cycle arrest and apoptosis. nih.gov
In Vivo Mechanistic Studies in Animal Models (excluding efficacy/safety claims)
While in vitro studies provide valuable preliminary data, in vivo studies in animal models are essential for understanding the biological activity of compounds in a more complex physiological system. For chalcone analogs, these studies have focused on elucidating their mechanisms of action.
In vivo mechanistic studies have shown that chalcone derivatives can influence tumor growth and progression in animal models of cancer. nih.gov These studies often involve the administration of the compound to animals bearing tumors and subsequent analysis of the tumor tissue to understand the molecular changes induced by the treatment. For example, some studies have investigated the effects of chalcones on angiogenesis, the formation of new blood vessels that are essential for tumor growth.
Identification of Molecular Targets and Mechanisms of Action at the Biochemical Level
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action. nih.gov For chalcone analogs, a wide range of molecular targets have been identified, contributing to their diverse biological activities. nih.govresearchgate.netmdpi.comresearchgate.net
Research has shown that chalcones can interact with and modulate the function of numerous proteins involved in cancer development and progression. nih.govnih.gov These targets include enzymes, transcription factors, and regulatory proteins. nih.gov For instance, tubulin, a protein that is essential for cell division, has been identified as a molecular target for some chalcone derivatives. mdpi.com By binding to tubulin, these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Other identified molecular targets for chalcones include proteins involved in signal transduction pathways, such as kinases and phosphatases, as well as proteins that regulate gene expression and apoptosis. nih.govresearchgate.net The multi-targeted nature of many chalcone analogs may contribute to their potent biological effects. nih.gov
Investigation of Biological Stability and Metabolism (non-pharmacokinetic)
The biological stability and metabolic fate of a compound are important factors that can influence its activity and duration of action. Studies on the stability and metabolism of chalcone analogs have provided insights into their chemical and biological properties.
The α,β-unsaturated carbonyl group in the chalcone scaffold is a key structural feature that contributes to their biological activity, but it can also be susceptible to metabolic transformations. nih.gov The presence of electron-withdrawing or electron-donating substituents on the aromatic rings can influence the metabolic stability of these compounds. nih.govresearchgate.netfrontiersin.org
Studies have shown that chalcones can undergo various metabolic reactions in biological systems, including reduction of the double bond and hydroxylation of the aromatic rings. nih.gov Understanding the metabolic pathways of these compounds is important for the design of more stable and effective analogs. The stability of chalcone derivatives has been investigated under various conditions to assess their suitability for further development. acs.orgnih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 3 Chlorophenyl 2 Cyanopropiophenone Derivatives
Influence of Substituent Modifications on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of 3-(3-Chlorophenyl)-2'-cyanopropiophenone would be significantly influenced by modifications to its core structure. Key areas for substitution include the 3-chlorophenyl ring, the propiophenone (B1677668) backbone, and the 2'-cyano group on the second phenyl ring.
Table 1: Potential Substituent Modifications and Their Hypothesized Effects on Reactivity
| Position of Modification | Type of Substituent | Potential Effect on Reactivity and Selectivity |
| 3-Chlorophenyl Ring | Electron-donating groups (e.g., -OCH₃, -CH₃) | May increase electron density on the phenyl ring, potentially altering its interaction with biological targets and influencing the reactivity of the adjacent carbonyl group. |
| Electron-withdrawing groups (e.g., -NO₂, -CF₃) | Could decrease the electron density, affecting the electrophilicity of the carbonyl carbon and potentially enhancing certain biological activities. | |
| Propiophenone Backbone | Modifications to the ethyl chain | Altering the length or branching of the ethyl chain could impact the molecule's steric profile, influencing its fit within a receptor's binding pocket. |
| 2'-Cyanophenyl Ring | Replacement of the cyano group | Substituting the nitrile group with other functionalities (e.g., -COOH, -NH₂) would drastically change the electronic and hydrogen-bonding properties of this part of the molecule, likely leading to significant changes in biological activity and target selectivity. nih.govrsc.org |
| Positional Isomers of the Cyano Group | Moving the cyano group to the 3' or 4' position would alter the geometry and electronic distribution of the ring, which could affect binding affinity and selectivity for a specific target. |
Studies on related propiophenone and chalcone (B49325) derivatives have shown that such modifications can profoundly impact their biological activities, including antimicrobial and anticancer effects. researchgate.net The nitrile group, in particular, is a versatile functional group in medicinal chemistry that can participate in various interactions and is often introduced to improve pharmacokinetic profiles. nih.govrsc.org
Correlation between Structural Features and Pre-clinical Biological Activity
While no specific pre-clinical data for this compound derivatives are available, a general SAR can be postulated based on studies of similar compounds. The biological activity of such a molecule would depend on the interplay of its steric, electronic, and hydrophobic properties, which dictate its interaction with a biological target.
For instance, in many classes of kinase inhibitors, a substituted phenyl ring often occupies a hydrophobic pocket, while other parts of the molecule form hydrogen bonds with the protein backbone. The 3-chloro substituent provides a specific steric and electronic profile that could be crucial for activity. The 2'-cyano group could act as a hydrogen bond acceptor or participate in other electronic interactions.
Table 2: Hypothetical Pre-clinical Activity Profile Based on Structural Features
| Structural Feature | Potential Biological Activity Contribution | Rationale based on Analogous Compounds |
| 3-Chlorophenyl Moiety | Hydrophobic interactions, potential for halogen bonding. | The presence of a halogen on a phenyl ring is common in many bioactive compounds and can enhance binding affinity. |
| Propiophenone Core | Provides a specific spatial arrangement of the two phenyl rings. | The ketone and the ethyl bridge are critical for the overall three-dimensional shape of the molecule. |
| 2'-Cyanophenyl Group | Potential hydrogen bond acceptor, dipole-dipole interactions. | The nitrile group is a key feature in many approved drugs and can significantly influence target binding. nih.govrsc.org |
Quantitative Structure-Activity Relationships (QSAR) Modeling
QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For this compound derivatives, a QSAR model could be developed once a dataset of analogues with corresponding biological activity data is available.
The process would involve:
Data Set Preparation: Synthesizing a library of derivatives with systematic variations in their structure.
Descriptor Calculation: Computing various molecular descriptors for each compound, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.
Model Development: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that correlates the descriptors with the observed biological activity.
Model Validation: Testing the predictive power of the model using internal and external validation techniques.
Such a model would be invaluable for predicting the activity of new, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds. QSAR models have been successfully applied to related compound classes like chalcones to identify key structural features for their biological effects. nih.gov
Ligand-Protein Interaction Analysis (based on molecular docking/computational studies)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov In the absence of experimental data for this compound, molecular docking could be used to hypothesize its potential biological targets and binding modes.
The process would involve:
Target Selection: Identifying potential protein targets based on the structural similarity of the compound to known active molecules.
Docking Simulation: Using software to place the 3D structure of this compound or its derivatives into the binding site of the selected target protein.
Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding affinity. The analysis would focus on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues.
For example, docking studies on a hypothetical kinase target might reveal that the 3-chlorophenyl group fits into a hydrophobic pocket, while the 2'-cyano group forms a hydrogen bond with a backbone amide. This information would provide a structural basis for the compound's activity and guide further modifications to enhance binding.
Advanced Analytical Methodologies for Detection and Quantification of 3 3 Chlorophenyl 2 Cyanopropiophenone
Chromatographic Techniques (HPLC, GC, TLC) for Purity Assessment and Analysis
Chromatographic techniques are fundamental in the separation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are powerful tools for the analysis of 3-(3-Chlorophenyl)-2'-cyanopropiophenone.
High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile and thermally labile compounds. For compounds similar in structure to this compound, such as other chlorophenyl ketones, reversed-phase HPLC is often employed. nih.gov A typical HPLC system for the analysis of this compound would consist of a C18 column, which separates compounds based on their hydrophobicity.
Gas Chromatography (GC) is highly effective for volatile and thermally stable compounds. Given the ketone and aromatic functionalities of this compound, it is amenable to GC analysis. The use of a capillary column, such as one coated with a phenyl-substituted polysiloxane, would be suitable for achieving good separation from potential impurities. asianpubs.org
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for preliminary purity assessment and for monitoring the progress of chemical reactions. A silica (B1680970) gel plate can be used as the stationary phase, with a non-polar organic solvent mixture as the mobile phase. Visualization of the separated spots can be achieved under UV light, owing to the aromatic nature of the compound.
Interactive Data Table: Typical Chromatographic Conditions for Related Compounds
| Parameter | HPLC | GC |
| Column | C18, 4.6 x 250 mm, 5 µm | Phenyl-substituted polysiloxane capillary column |
| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector | UV-Vis (254 nm) | Flame Ionization Detector (FID) |
| Injection Volume | 10 µL | 1 µL (split mode) |
The development and validation of analytical methods are critical to ensure reliable and reproducible results. Key validation parameters include selectivity, linearity, and precision.
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components is paramount. For this compound, selectivity would be established by demonstrating that no interference occurs from synthetic precursors, by-products, or degradation products.
Linearity: This is determined by analyzing a series of standards at different concentrations. The response of the detector is plotted against the concentration of the analyte, and a linear regression is performed. A high correlation coefficient (R² > 0.99) indicates a good linear relationship.
Precision: The precision of the method is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Interactive Data Table: Hypothetical Validation Parameters for an HPLC Method
| Parameter | Acceptance Criteria | Hypothetical Result |
| Selectivity | No interference at the retention time of the analyte | Complies |
| Linearity (R²) | ≥ 0.99 | 0.9995 |
| Precision (RSD%) | ≤ 2% | 0.8% |
In HPLC, the composition of the mobile phase can be constant (isocratic elution) or varied over time (gradient elution). The choice between these two modes depends on the complexity of the sample. For a simple purity assessment of this compound, an optimized isocratic method may be sufficient. However, for analyzing it within a complex mixture of impurities with a wide range of polarities, a gradient elution would be necessary to achieve adequate separation of all components within a reasonable timeframe. Optimization involves adjusting the solvent composition, gradient slope, and flow rate to achieve the best resolution.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly valuable for the unambiguous identification and quantification of this compound.
GC-MS combines the high separation power of GC with the sensitive and selective detection capabilities of mass spectrometry. restek.com This technique is instrumental in identifying unknown impurities by analyzing their mass spectra and fragmentation patterns. nih.govajrconline.org For this compound, electron ionization (EI) would likely produce a characteristic fragmentation pattern that can be used for its identification.
LC-MS/MS is highly sensitive and selective, making it ideal for detecting trace amounts of the compound in complex matrices. This technique is particularly useful when dealing with samples that are not suitable for GC analysis. semanticscholar.org
Spectrophotometric and Electrochemical Detection Methods
While chromatographic techniques are the mainstay for separation, spectrophotometric and electrochemical methods offer alternative or complementary detection strategies.
UV-Visible spectrophotometry can be used for the quantification of this compound, as the chlorophenyl and propiophenone (B1677668) moieties are expected to exhibit significant UV absorbance. who.intresearchgate.net A simple and rapid spectrophotometric method could be developed for routine quality control, provided that no interfering substances absorb at the same wavelength. researchgate.net The presence of the cyano group might also be detectable using infrared spectroscopy. nih.govfrontiersin.org
Electrochemical detection can offer high sensitivity and selectivity for compounds that are electrochemically active. The ketone group in this compound could potentially be reduced at an electrode surface, allowing for its detection. Similarly, the presence of the cyano group may also provide an electrochemical signature. mdpi.commdpi.com
Extraction Efficiency Studies for Isolation from Matrices
The effective isolation of this compound from various matrices is a critical step prior to analysis. Extraction efficiency studies are necessary to develop a reliable sample preparation protocol.
Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov For isolating a moderately polar compound like this compound from a complex matrix, a combination of these techniques might be employed. The choice of solvents and sorbents is crucial for achieving high recovery and minimizing the co-extraction of interfering substances. nih.govyorku.ca For instance, LLE with a solvent like dichloromethane (B109758) or ethyl acetate (B1210297) could be a first step, followed by a cleanup using an appropriate SPE cartridge. nih.gov The efficiency of the extraction process is typically evaluated by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
Interactive Data Table: Hypothetical Extraction Recovery from a Simulated Matrix
| Extraction Method | Analyte Concentration | % Recovery | RSD (%) |
| Liquid-Liquid Extraction | 10 µg/mL | 92.5 | 3.1 |
| Solid-Phase Extraction | 10 µg/mL | 95.8 | 2.5 |
Applications of 3 3 Chlorophenyl 2 Cyanopropiophenone in Organic Synthesis Research
Building Block in the Synthesis of Heterocyclic Compounds
There are no specific examples in the surveyed literature of 3-(3-Chlorophenyl)-2'-cyanopropiophenone being utilized as a direct building block for the synthesis of heterocyclic compounds. In principle, the presence of a ketone and a nitrile functionality could allow for its participation in cyclization reactions to form various heterocycles. For instance, propiophenone (B1677668) derivatives can be precursors to pyrazolines, pyrimidines, or benzodiazepines, and the cyano group could be involved in the formation of nitrogen-containing rings. However, no studies have been found that document these transformations for this particular molecule.
Precursor for the Development of Novel Organic Reagents
The potential of this compound as a precursor for novel organic reagents has not been explored in the available literature. Its functional groups could theoretically be modified to create new synthetic tools. For example, the ketone could be converted into an olefin or an alcohol, and the nitrile could be hydrolyzed to a carboxylic acid or reduced to an amine, thereby generating new molecules with potential applications as reagents. Despite these theoretical possibilities, no research has been published to this effect.
Catalyst or Ligand in Transition Metal-Catalyzed Reactions
There is no information available to suggest that this compound has been investigated or used as a catalyst or a ligand in transition metal-catalyzed reactions. The molecule does not possess the typical structural features of common ligands, such as phosphine (B1218219) or amine groups, that are known to coordinate effectively with transition metals. While some ketones and nitriles can act as coordinating groups in specific contexts, no such application has been reported for this compound.
Conclusion and Future Research Directions
Summary of Key Research Findings on 3-(3-Chlorophenyl)-2'-cyanopropiophenone
A comprehensive review of scientific literature reveals a significant scarcity of dedicated research on this compound. While the compound is listed in several chemical databases, indicating its synthesis and commercial availability, it has not been the subject of extensive academic or industrial investigation. Basic physicochemical properties have been predicted through computational models, but experimental data remains largely unavailable.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
|---|---|
| Molecular Formula | C16H12ClNO |
| Molecular Weight | 269.73 g/mol |
| Boiling Point | 452.1±35.0 °C |
Note: These properties are computationally predicted and have not been experimentally verified.
The lack of published research means there are no specific findings on its synthesis, reactivity, biological activity, or material properties to summarize. The subsequent sections will, therefore, focus on the existing knowledge gaps and the potential for future research based on the compound's structural motifs.
Current Limitations and Knowledge Gaps in its Academic Research
The primary limitation in the academic research of this compound is the absence of a foundational body of work. This creates several significant knowledge gaps:
Validated Synthetic Routes: While plausible synthetic pathways can be proposed based on established organic chemistry principles, no optimized and experimentally validated methods for the synthesis of this compound have been published.
Spectroscopic and Crystallographic Data: There is a lack of comprehensive spectroscopic data (e.g., NMR, IR, Mass Spectrometry) and no single-crystal X-ray diffraction data, which are crucial for unambiguous structural confirmation and understanding its solid-state properties.
Reactivity Profile: The chemical reactivity of the compound has not been explored. Understanding how the chlorophenyl, cyano, and propiophenone (B1677668) moieties influence its reactivity is essential for its potential application as a chemical intermediate.
Biological Activity: No studies have been conducted to assess the biological activity of this compound. The presence of a chlorophenyl group, a common feature in many bioactive molecules, suggests that it may possess pharmacological properties, but this remains untested.
Material Properties: The potential for this compound to be used in materials science, for example as a monomer or an additive, is entirely unexplored.
Proposed Future Synthetic Endeavors and Methodological Innovations
Future research should prioritize the development of efficient and scalable synthetic routes to this compound. Several plausible strategies could be explored:
Friedel-Crafts Acylation: A classical approach would involve the Friedel-Crafts acylation of 2-cyanobenzonitrile with 3-(3-chlorophenyl)propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Optimization of reaction conditions, including solvent, temperature, and catalyst loading, would be necessary to maximize yield and purity.
Cross-Coupling Reactions: Modern cross-coupling methodologies could offer alternative and potentially more efficient routes. For example, a Suzuki or Stille coupling could be envisioned to construct the core aromatic framework, followed by the introduction of the propiophenone side chain.
Flow Chemistry: For scalable and safe synthesis, the development of a continuous flow process could be a significant methodological innovation. This would allow for precise control over reaction parameters and could be particularly advantageous if any intermediates are unstable or hazardous.
Table 2: Comparison of Potential Synthetic Routes
| Synthetic Route | Potential Advantages | Potential Challenges |
|---|---|---|
| Friedel-Crafts Acylation | Well-established methodology, readily available starting materials. | Potential for side reactions, regioselectivity issues, harsh reaction conditions. |
| Cross-Coupling Reactions | High functional group tolerance, milder reaction conditions. | Catalyst cost and sensitivity, multi-step synthesis may be required. |
Potential for Further Exploration in Pre-clinical Biological Mechanisms
The chemical structure of this compound contains pharmacophores that suggest potential biological activity, making it a candidate for pre-clinical investigation.
Antimicrobial and Antifungal Activity: The cyanopyridone core, which is structurally related to the cyanopropiophenone moiety, has been shown to exhibit antibacterial and antifungal properties in some derivatives. nih.gov Future studies could involve screening this compound against a panel of pathogenic bacteria and fungi.
Enzyme Inhibition: Ketone-containing compounds, particularly those with chloromethyl ketone functionalities, have been shown to inhibit certain enzymes. nih.gov While the target compound is not a chloromethyl ketone, its propiophenone structure could serve as a scaffold for designing enzyme inhibitors. For example, propiophenone derivatives have been investigated for their potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. ontosight.ai
Neurological Activity: The propiophenone skeleton is a core component of several nervous system drugs, such as the antidepressant bupropion. manavchem.com The presence of the 3-chlorophenyl group, also found in various psychoactive compounds, further suggests that this molecule could be explored for its effects on neurotransmitter systems.
Prospects for Novel Research Applications in Materials Science or Catalysis
The unique combination of functional groups in this compound opens up possibilities for its application in materials science and catalysis.
Polymer Science: The cyano group can undergo polymerization or be incorporated into polymer backbones to modify their properties. The aromatic rings could enhance thermal stability and mechanical strength. Future research could explore its use as a monomer or a co-monomer in the synthesis of novel polymers with tailored optical or electronic properties.
Organic Electronics: Benzonitrile (B105546) derivatives are of interest in the field of organic electronics for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties of this compound would need to be investigated to determine its suitability for such applications.
Catalysis: Propiophenone derivatives can be used as ligands in the synthesis of metal complexes for catalysis. researchgate.net The presence of the cyano group offers an additional coordination site, which could lead to catalysts with novel reactivity and selectivity. Future work could involve synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-cyanobenzonitrile |
| 3-(3-chlorophenyl)propionyl chloride |
| aluminum chloride |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(3-Chlorophenyl)-2'-cyanopropiophenone, and how can purity be optimized?
- Methodological Answer : A common approach involves condensation reactions between 3-chlorophenylacetone and a cyanated benzaldehyde derivative under alkaline conditions (e.g., KOH/EtOH). Reaction parameters like temperature (60–80°C) and solvent polarity significantly influence yield. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of by-products like unreacted ketones or dimerized species .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic proton splitting patterns (e.g., meta-substituted chlorophenyl groups at δ 7.2–7.5 ppm) and cyanopropiophenone protons (e.g., carbonyl at ~δ 2.8–3.1 ppm). ¹³C NMR confirms the nitrile carbon (~δ 115–120 ppm) and ketone carbonyl (~δ 205–210 ppm).
- FT-IR : Key peaks include C≡N stretch (~2240 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-Cl stretch (~750 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or CN groups) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles (EN 166/EU standards) to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis/purification steps due to volatile solvents and potential cyanide by-products.
- Spill Management : Absorb with inert materials (e.g., diatomaceous earth) and dispose as hazardous waste. PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds guide emergency exposure limits .
Advanced Research Questions
Q. How can conflicting data on the reactivity of the cyanopropiophenone moiety be resolved?
- Methodological Answer : Contradictory reports (e.g., nitrile stability under acidic vs. basic conditions) may arise from solvent polarity or trace metal catalysts. Systematic studies using controlled environments (e.g., anhydrous DMF vs. aqueous THF) and kinetic monitoring (via in situ FT-IR or LC-MS) can isolate variables. Computational modeling (DFT) of electron density around the nitrile group may further explain reactivity trends .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. Ligand choice (e.g., biphenylphosphines) enhances stability of the aryl-chloro intermediate.
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve cyanopropiophenone solubility but may deactivate catalysts; additive optimization (e.g., Cs₂CO₃) balances reactivity.
- Reaction Monitoring : Use GC-MS or inline NMR to track intermediate formation and adjust stoichiometry dynamically .
Q. How does the chlorophenyl substitution pattern influence bioactivity in pharmacological studies?
- Methodological Answer : Meta-chloro substitution (vs. para/ortho) alters steric and electronic profiles, affecting binding to targets like kinases or GPCRs. Comparative assays (e.g., IC₅₀ determination via fluorescence polarization) using analogs (e.g., 3-(4-Cl-phenyl) derivatives) quantify selectivity. Molecular docking (AutoDock Vina) predicts interactions with active sites, guiding SAR refinement .
Q. What computational methods validate the compound’s stability under physiological conditions?
- Methodological Answer :
- MD Simulations : Simulate solvation in water/lipid bilayers (GROMACS) to assess hydrolytic degradation of the nitrile group.
- QM Calculations : Evaluate transition states for possible cyanide release (B3LYP/6-31G* level).
- pKa Prediction : Tools like MarvinSuite estimate nitrile protonation likelihood in acidic environments (e.g., lysosomes) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points or solubility profiles?
- Methodological Answer : Variability often stems from polymorphic forms or residual solvents. Characterize batches via X-ray crystallography (PXRD) and DSC to identify crystalline vs. amorphous states. Solubility studies should standardize solvents (e.g., USP phosphate buffers) and temperatures (25°C ± 0.5°C). Collaborative inter-laboratory validation reduces measurement bias .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 98–102°C (polymorph-dependent) | |
| LogP (Lipophilicity) | Shake-flask/HPLC | 2.8 ± 0.3 | |
| Aqueous Solubility (25°C) | UV-Vis spectroscopy | 0.12 mg/mL (pH 7.4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
